
(2S)-2-(tert-butoxycarbonylamino)-3-(2-methyl-4-pyridyl)propanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2S)-2-(tert-butoxycarbonylamino)-3-(2-methyl-4-pyridyl)propanoic acid is a compound that belongs to the class of amino acids. It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group attached to the amino group. This compound is often used in peptide synthesis and other organic synthesis applications due to its stability and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-(tert-butoxycarbonylamino)-3-(2-methyl-4-pyridyl)propanoic acid typically involves the protection of the amino group with a tert-butoxycarbonyl group. One common method starts with the amino acid precursor, which is reacted with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods
In industrial settings, the production of Boc-protected amino acids can be scaled up using flow microreactor systems. These systems allow for continuous production, which is more efficient and sustainable compared to batch processes . The use of flow microreactors also ensures better control over reaction conditions, leading to higher yields and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
(2S)-2-(tert-butoxycarbonylamino)-3-(2-methyl-4-pyridyl)propanoic acid undergoes various types of chemical reactions, including:
Substitution Reactions: The Boc-protected amino group can be substituted under acidic conditions to remove the Boc group, revealing the free amino group.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, depending on the reagents used.
Coupling Reactions: It is commonly used in peptide coupling reactions, where the amino group reacts with carboxyl groups to form peptide bonds.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid (TFA) is often used to remove the Boc protecting group under acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, deprotection with TFA yields the free amino acid, while coupling reactions yield dipeptides or longer peptide chains.
Aplicaciones Científicas De Investigación
(2S)-2-(tert-butoxycarbonylamino)-3-(2-methyl-4-pyridyl)propanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of peptides and other complex molecules.
Biology: The compound is used in the study of protein structure and function, as well as in the development of peptide-based drugs.
Medicine: It is involved in the synthesis of pharmaceutical compounds, particularly those that require specific amino acid sequences.
Mecanismo De Acción
The mechanism of action of (2S)-2-(tert-butoxycarbonylamino)-3-(2-methyl-4-pyridyl)propanoic acid primarily involves its role as a protected amino acid in peptide synthesis. The Boc group protects the amino group during chemical reactions, preventing unwanted side reactions. Upon deprotection, the free amino group can participate in further reactions, such as peptide bond formation .
Comparación Con Compuestos Similares
Similar Compounds
(2S)-2-(tert-butoxycarbonylamino)-3-(4-methoxyphenyl)propanoic acid: Similar in structure but with a different aromatic substituent.
(2S)-2-(tert-butoxycarbonylamino)-3-(2-chlorophenyl)propanoic acid: Contains a chlorine substituent instead of a methyl group.
Uniqueness
(2S)-2-(tert-butoxycarbonylamino)-3-(2-methyl-4-pyridyl)propanoic acid is unique due to the presence of the 2-methyl-4-pyridyl group, which can impart different chemical properties and reactivity compared to other Boc-protected amino acids. This uniqueness makes it valuable in specific synthetic applications where the pyridyl group plays a crucial role .
Propiedades
Fórmula molecular |
C14H20N2O4 |
|---|---|
Peso molecular |
280.32 g/mol |
Nombre IUPAC |
2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(2-methylpyridin-4-yl)propanoic acid |
InChI |
InChI=1S/C14H20N2O4/c1-9-7-10(5-6-15-9)8-11(12(17)18)16-13(19)20-14(2,3)4/h5-7,11H,8H2,1-4H3,(H,16,19)(H,17,18) |
Clave InChI |
QGDCINAUZBVBES-UHFFFAOYSA-N |
SMILES canónico |
CC1=NC=CC(=C1)CC(C(=O)O)NC(=O)OC(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



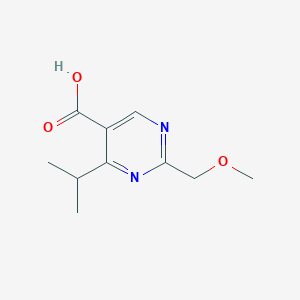

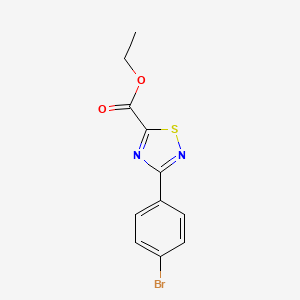


![Methyl 1-(bromomethyl)bicyclo[2.1.1]hexane-2-carboxylate](/img/structure/B13528218.png)
![1-(Benzyloxy)spiro[3.3]heptan-2-amine](/img/structure/B13528224.png)
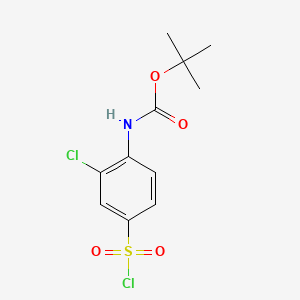

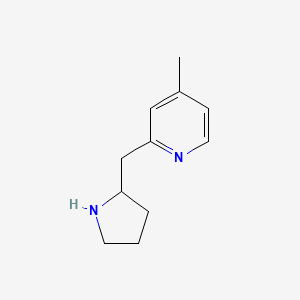
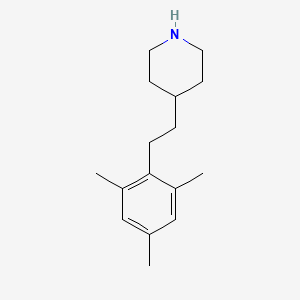

![methyl4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylatehydrochloride](/img/structure/B13528267.png)
